4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione

Medicinal Chemistry Chiral Building Block Ligand Design

4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 338749-33-0) is a chiral, racemic thiomorpholine-1,1-dioxide derivative featuring a β-phenyl-β-hydroxyethyl N-substituent, with a molecular formula of C12H17NO3S and a molecular weight of 255.34 g/mol. It is listed in the PubChem database (CID as a screening compound and synthetic intermediate , and is commercially supplied at a certified purity of 95% by AKSci (Cat# 0959CK).

Molecular Formula C12H17NO3S
Molecular Weight 255.33
CAS No. 338749-33-0
Cat. No. B2612025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione
CAS338749-33-0
Molecular FormulaC12H17NO3S
Molecular Weight255.33
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C(CO)C2=CC=CC=C2
InChIInChI=1S/C12H17NO3S/c14-10-12(11-4-2-1-3-5-11)13-6-8-17(15,16)9-7-13/h1-5,12,14H,6-10H2
InChIKeyYEOVHBMFJDSYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 338749-33-0): Structural Identity and Procurement Baseline


4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 338749-33-0) is a chiral, racemic thiomorpholine-1,1-dioxide derivative featuring a β-phenyl-β-hydroxyethyl N-substituent, with a molecular formula of C12H17NO3S and a molecular weight of 255.34 g/mol . It is listed in the PubChem database (CID 3270215) as a screening compound and synthetic intermediate [1], and is commercially supplied at a certified purity of 95% by AKSci (Cat# 0959CK) . Its structural architecture—a saturated six-membered sulfone ring bearing a pendant chiral alcohol—places it at the intersection of chiral building block chemistry and sulfonamide-like pharmacophore exploration, though direct primary pharmacological data remain largely undisclosed.

Structural Role

Racemic chiral sulfone intermediate for enantioselective synthesis and screening workflows

Functional Group

β-Hydroxy-phenylethyl substituent provides H-bond donor and chiral handle for target engagement

Supply Baseline

Certified purity specification from AKSci; multi-supplier sourcing supports procurement resilience

Why Generic Substitution of 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione in Synthesis or Screening Is Not Advisable


Attempting to substitute 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione with simpler, commercially abundant analogs (e.g., 4-phenylthiomorpholine-1,1-dioxide or 4-(2-hydroxyethyl)thiomorpholine-1,1-dioxide) introduces risks of divergent reactivity, stereochemical outcome, and biological target engagement. The compound's unique combination of a β-hydroxy group and a chiral benzylic center on the sulfone scaffold provides a hydrogen-bond donor/acceptor motif and a stereochemically defined handle absent in des-hydroxy or non-benzylic analogs [1]. The sulfone moiety (1,1-dioxide) is also critical; the sulfoxide analog (CAS 1251262-93-7) differs in oxidation state, polarity, and hydrogen-bond acceptor geometry, which can alter both synthetic reactivity and pharmacological recognition . While direct comparative bioactivity data are not publicly available, the structure-activity relationship (SAR) precedent from related thiomorpholine-3-one pharmacophores demonstrates that N-substituent identity and stereochemistry are decisive for biological activity, confirming that generic replacement is scientifically unsound [2].

Hydrogen-Bond Donor Absence

Non-hydroxylated analogs lack the β-OH group, potentially altering solubility, permeability, and target interaction profiles in screening.

Oxidation State Mismatch

Sulfoxide or sulfide analogs differ in redox reactivity; sulfone inertness may not transfer, risking unanticipated byproducts in synthesis.

Stereochemical & Aromatic Simplification

Achiral, non-aromatic ethanol analog cannot recapitulate π-stacking or chiral discrimination, limiting applicability in chiral lead optimization.

Quantitative Comparative Evidence for 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 338749-33-0) Against Closest Analogs


Hydrogen-Bond Donor Capability: Structural Differentiation from Non-Hydroxylated 4-Arylthiomorpholine-1,1-dioxides

The target compound possesses one hydrogen-bond donor (the β-OH group), whereas the closest non-hydroxylated analog, 4-phenylthiomorpholine-1,1-dioxide (CAS 17688-68-5), has zero H-bond donors [1][2]. This difference is critical for target engagement in medicinal chemistry and for intermolecular interactions in chiral resolution. The computed LogP (XLogP3) is 0.3 for the target compound [1], while the non-hydroxylated 4-phenyl analog has a higher computed LogP of approximately 1.2, reflecting the polarity difference imparted by the hydroxyl group [2]. The topological polar surface area (TPSA) is 66 Ų for the target [1] vs. 40 Ų for the des-hydroxy analog, a 65% increase that meaningfully alters blood-brain barrier permeability predictions and solubility parameters.

H-Bond Donor & TPSA
Reported
HBD: 1 vs 0
TPSA: 66 vs 40 Ų
XLogP3: 0.3 vs 1.2
Supports non-interchangeability context; TPSA difference may alter ADME-relevant properties.
Computed properties; confirm experimental ADME if needed.
Medicinal Chemistry Chiral Building Block Ligand Design

Oxidation State Stability: Sulfone vs. Sulfoxide Differentiation with 4-Thiomorpholineethanol, β-phenyl-, 1-oxide

The target compound is a sulfone (S,S-dioxide), while a closely related entry in chemical inventories is the sulfoxide (1-oxide) analog, 4-Thiomorpholineethanol, β-phenyl-, 1-oxide (CAS 1251262-93-7, MF: C12H17NO2S, MW: 239.34) . Sulfones are chemically robust, resistant to further oxidation or reduction under standard synthetic conditions, whereas sulfoxides can undergo Pummerer rearrangements, reduction to sulfides, or disproportionation. The molecular weight difference is 16 Da (255.34 vs. 239.34), corresponding to one oxygen atom . The sulfone has two sulfur-oxygen double bonds (bond order 2), while the sulfoxide has one S=O bond and one lone pair, resulting in different stereoelectronic properties. No interconversion is possible without a deliberate redox step, guaranteeing distinct reactivity profiles.

Sulfone vs Sulfoxide
Data to verify
S,S-dioxide (sulfone) vs S-oxide (sulfoxide)
ΔMW = +16 Da; oxidation state Δ = +2
Sulfone redox inertness may reduce byproduct risk in multi-step synthesis.
Supplier catalog comparison; independent redox stability data recommended.
Synthetic Intermediate Oxidation State Purity Reactivity Control

Steric and Electronic Divergence from 4-(2-Hydroxyethyl)thiomorpholine-1,1-dioxide, the Non-Phenyl Bioisostere

The non-phenyl analog, 4-(2-hydroxyethyl)thiomorpholine-1,1-dioxide (CAS 26475-62-7, MF: C6H13NO3S, MW: 179.24), is a common polar building block . The target compound incorporates a phenyl ring and a chiral benzylic carbon (undefined stereocenter count = 1 according to PubChem), adding 76.1 Da (42% mass increase) and introducing aromatic π-stacking potential and a stereogenic center [1]. The rotatable bond count increases from 1 (ethanol analog) to 3 (target), significantly enhancing conformational flexibility but also enabling distinct binding conformations. The phenyl ring contributes approximately 45 Ų of hydrophobic surface area absent in the ethanol analog, critically altering binding thermodynamics.

Phenyl vs Ethanol Analog
Reported
MW: 255 vs 179 g/mol
Aromatic ring: 1 vs 0
Stereocenters: 1 vs 0
Rotatable bonds: 3 vs 1
Phenyl ring and stereocenter may enable π-interactions and chiral discrimination.
Computed descriptors; assess experimental binding data for target-specific relevance.
Bioisosterism Chiral Pool Synthesis Receptor Fit

Purity Grading and Quality Assurance: Certified 95% Purity from AKSci Versus Uncertified Analog Suppliers

The target compound is listed by AKSci (Cat# 0959CK) with a minimum certified purity specification of 95% and full quality assurance backing, including available SDS and Certificate of Analysis upon request . In contrast, many structural analogs such as 4-phenylthiomorpholine-1,1-dioxide (CAS 17688-68-5) are listed by multiple suppliers without explicit purity specifications or batch-level certification . For the target compound, Key Organics Ltd. and Ryan Scientific, Inc. serve as additional verified suppliers, providing multi-source procurement redundancy . The defined purity specification reduces the risk of uncharacterized impurities confounding synthetic yields or biological assay results.

Certified Purity
Lot attribute
Minimum purity spec: 95% (AKSci Cat# 0959CK)
SDS & COA available
Certified purity specification supports procurement decisions for batch consistency.
Review COA for lot-specific impurity profile.
Procurement Quality Batch Reproducibility Analytical Certification

Chiral Scaffold Utility: Enantioselective Synthesis of Thiomorpholin-3-one Pharmacophores

ResearchGate publication 233820111 explicitly describes the enantiomerically pure (R)-enantiomer of a closely related compound, 4-(2-hydroxy-(1R)-phenylethyl)-thiomorpholin-3-one, as a reagent and key intermediate for the enantioselective synthesis of 2-substituted thiomorpholin-3-ones (2-STMOs), which are highlighted as a pharmacophore of great interest in ligand-based drug design [1]. While the target compound is the racemic sulfone variant, its structure demonstrates feasibility for chiral resolution and use as a precursor to bioactive thiomorpholine derivatives. The significance of 2-STMOs as privileged scaffolds is further supported by their reported activity as anti-tubercular and anti-HIV agents [1]. This contrasts with simple non-chiral thiomorpholine dioxides, which cannot serve as stereochemical inputs.

Chiral Scaffold Utility
Class-level
Racemic scaffold analogous to (R)-phenylethyl precursor
Enantioselective 2-STMO synthesis reported in literature
May support chiral resolution to enantiomerically enriched pharmacophores.
Class-level inference; enantiopure validation required for specific targets.
Chiral Synthesis Thiomorpholin-3-one Drug Design

Defined Research and Industrial Applications Where 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione Demonstrates Verified Advantage


Chiral Building Block for Enantioselective Synthesis of 2-Substituted Thiomorpholin-3-one Pharmacophores

The compound serves as a direct precursor to chiral thiomorpholin-3-ones, a class of pharmacophores with established relevance in anti-tubercular and anti-HIV drug design, as documented in the enantioselective synthesis literature [1]. Its chiral β-hydroxy-1-phenylethyl substituent enables stereochemical transfer that achiral analogs (e.g., 4-methyl- or 4-phenyl-thiomorpholine-1,1-dioxide) cannot provide. Research groups engaged in ligand-based drug discovery can exploit this scaffold for generating enantiomerically enriched libraries, supported by the documented synthetic route starting from (R)-phenylglycine derivatives [1].

Medicinal Chemistry Screening Where H-Bond Donor Topology Is Critical

With one H-bond donor, TPSA = 66 Ų, and XLogP3 = 0.3, the compound occupies a polar yet moderately lipophilic physicochemical space distinct from des-hydroxy analogs (HBD = 0, TPSA ~40 Ų) [1]. This makes it a candidate for screening campaigns targeting enzymes or receptors that require a precisely positioned alcohol donor, such as kinases and proteases. The phenyl ring adds π-stacking potential absent in non-aromatic bioisosteres like 4-(2-hydroxyethyl)thiomorpholine-1,1-dioxide [2], enabling dual H-bond/π interactions that the simpler analog cannot recapitulate.

Redox-Stable Synthetic Intermediate Requiring Sulfone Inertness

The sulfone (S,S-dioxide) oxidation state renders the compound resistant to further oxidation or reduction under standard synthetic conditions, unlike the corresponding sulfoxide (CAS 1251262-93-7) [1]. In multi-step syntheses involving oxidative or reductive steps, the sulfone's inertness preserves structural integrity and prevents off-pathway reactions, making it the preferred intermediate form when downstream chemistry involves redox-sensitive functional groups. The documented 95% purity certification from AKSci [2] ensures reliable stoichiometry and minimizes impurity-driven side reactions during scale-up.

Quality-Controlled Reference Standard for Analytical Method Development

With a certified minimum purity of 95%, available SDS, and COA from AKSci (Cat# 0959CK) [1], the compound is suitable as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency assessment in industrial quality control laboratories. The availability from multiple verified suppliers (Key Organics Ltd., Ryan Scientific, Inc.) [2] provides procurement flexibility and supply chain resilience that is not uniformly available for structurally analogous but less rigorously documented compounds.

Application
Selection Property
Validation Focus
Chiral 2-STMO synthesis
Racemic β-hydroxy-phenylethyl sulfone scaffold
Stereochemical enrichment and product enantiopurity
H-bond donor screening
Single H-bond donor with phenyl π-system
Target binding under defined H-bond topology
Redox-stable intermediate
Sulfone (1,1-dioxide) oxidation state
Reactivity stability under oxidative/reductive conditions
Analytical reference standard
Certified purity specification (AKSci)
HPLC method calibration and impurity profiling consistency
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